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Compound of Interest

Compound Name: TAS0728

Cat. No.: B10775276

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAS0728, a novel covalent inhibitor
targeting the cysteine 805 (Cys805) residue of Human Epidermal Growth Factor Receptor 2
(HER?2). This document details the mechanism of action, preclinical efficacy, and the
experimental methodologies used to characterize this potent and selective anti-cancer agent.

Core Concepts: Covalent Inhibition of HER2 by
TAS0728

TAS0728 is an orally available, HER2-selective covalent inhibitor.[1][2] Its mechanism of action
involves the specific and irreversible binding to the Cys805 residue within the ATP-binding
pocket of the HERZ2 kinase domain.[3] This covalent bond formation permanently inactivates
the kinase, leading to a sustained inhibition of HER2 signaling pathways. A key advantage of
TAS0728 is its high selectivity for HER2 over wild-type epidermal growth factor receptor
(EGFR), which is anticipated to result in a more favorable safety profile compared to pan-ErbB
inhibitors that often cause dose-limiting toxicities due to EGFR inhibition.[1][3]

Quantitative Data Summary

The preclinical data for TAS0728 demonstrates its potent and selective inhibition of HER2,
leading to anti-proliferative effects in HER2-amplified cancer cells and tumor regression in in
vivo models.
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ble 1: In Vi : hibi ity of

Kinase ICs0 (nmoliL)
HER2 3.6
EGFR (wild-type) 220

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Table 2: In Vitro Anti-proliferative Activity of TAS0728 in
HER2-Amplified Cancer Cell Lines

Cell Line Cancer Type Glso (nmoliL)
NCI-N87 Gastric 1.6
BT-474 Breast 3.6
SK-BR-3 Breast 5.0
AU565 Breast 5.1
Calu-3 Lung 6.9

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Table 3: In Vivo Antitumor Efficacy of TAS0728 in
Xenograft Models

Dosage Tumor Growth
Xenograft Model Tumor Type .

(mgl/kg/day) Inhibition (%)
NCI-N87 Gastric 30 Significant Regression
NCI-N87 Gastric 60 Significant Regression
BT-474 Breast 30 Significant Regression
BT-474 Breast 60 Significant Regression

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.
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Signaling Pathways and Mechanism of Action
HER2 Signaling Pathway

HER?2 is a receptor tyrosine kinase that, upon homo- or heterodimerization (e.g., with HER3),
activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and
RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and
differentiation. In cancer, HER2 overexpression or mutation leads to constitutive activation of
these pathways, driving tumorigenesis.
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HER2 Signaling Cascade

Covalent Binding Mechanism of TAS0728
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TASO0728 forms a covalent bond with the thiol group of the Cys805 residue in the ATP-binding
site of HERZ2. This irreversible interaction physically blocks ATP from binding, thereby
preventing the autophosphorylation and activation of the HER2 kinase.

Binds to Forms covalent bond

. : : TAS0728-HER2
N ATP pocket HER2 Kinase Domain with Cys805 Covalent Complex
(with Cys805) .
(Inactive)

Click to download full resolution via product page
TAS0728 Covalent Inhibition

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical
evaluation of TAS0728, based on the procedures described by Irie H, et al. (Mol Cancer Ther.
2019) and supplemented with standard laboratory protocols.

In Vitro Kinase Inhibition Assay

This assay measures the ability of TAS0728 to inhibit the enzymatic activity of purified HER2
kinase.

Materials:

e Recombinant human HER2 kinase

o Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)
e ATP

e Substrate (e.g., Poly(Glu, Tyr) 4:1)

e TAS0728 (or other test compounds) dissolved in DMSO

o ADP-Glo™ Kinase Assay Kit (Promega)

» Microplate reader capable of measuring luminescence
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Procedure:

Prepare a reaction mixture containing the HER2 kinase and substrate in the kinase buffer.
Add serial dilutions of TAS0728 or DMSO (vehicle control) to the reaction mixture.

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the
Km value for HER2.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
Kinase Assay kit according to the manufacturer's instructions. This involves two steps:

o Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a microplate reader.

Calculate the percent inhibition for each concentration of TAS0728 relative to the DMSO
control and determine the ICso value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay determines the effect of TAS0728 on the growth of HER2-amplified cancer cell

lines.

Materials:

HERZ2-amplified cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)
Complete cell culture medium
TAS0728 dissolved in DMSO

96-well opaque-walled plates
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CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Microplate reader capable of measuring luminescence

Procedure:

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
Treat the cells with serial dilutions of TAS0728 or DMSO (vehicle control).

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator
with 5% COs.

Equilibrate the plates to room temperature for approximately 30 minutes.

Add CellTiter-Glo® Reagent to each well, following the manufacturer's protocol.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a microplate reader.

Calculate the percent growth inhibition for each concentration of TAS0728 relative to the
DMSO control and determine the Glso value.

In Vivo Tumor Xenograft Model

This model assesses the antitumor activity of TAS0728 in a living organism.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)
HER2-amplified cancer cells (e.g., NCI-N87, BT-474)
TAS0728 formulated for oral administration

Vehicle control
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o Calipers

Procedure:

Subcutaneously implant HER2-amplified cancer cells into the flank of the mice.
e Monitor tumor growth regularly using calipers.

e When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

o Administer TAS0728 orally at the desired doses and schedule (e.g., once daily). The control
group receives the vehicle.

e Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume is
calculated using the formula: (Length x Width?)/2.

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic marker analysis by Western blot).

o Evaluate the antitumor efficacy based on tumor growth inhibition or regression.

Experimental Workflows
In Vitro Assay Workflow
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In Vivo Xenograft Workflow
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In Vitro Experimental Workflow
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In Vivo Xenograft Study Workflow

Conclusion

TAS0728 is a potent and selective covalent inhibitor of HER2 that demonstrates significant
antitumor activity in preclinical models of HER2-driven cancers. Its high selectivity for HER2
over EGFR suggests the potential for a favorable therapeutic window. The data and protocols
presented in this guide provide a comprehensive resource for researchers and drug
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development professionals working on novel HER2-targeted therapies. Further clinical
investigation of TAS0728 is warranted to evaluate its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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